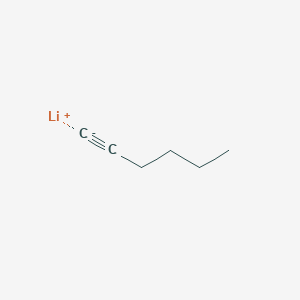
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminopyridine with a thioamide under acidic conditions to form the thiazole ring. The carboxylic acid methylamide group can be introduced through subsequent reactions involving esterification and amidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine .
科学研究应用
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
作用机制
The mechanism of action of 5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity and the presence of nitrogen and sulfur atoms contribute to its ability to interact with biological molecules .
相似化合物的比较
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: Similar structure but lacks the amino group.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiazole ring but with different substituents.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar pyridine ring but with a pyrimidine moiety instead of thiazole
Uniqueness
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide is unique due to the combination of the thiazole and pyridine rings, along with the presence of the amino and carboxylic acid methylamide groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
属性
分子式 |
C10H10N4OS |
|---|---|
分子量 |
234.28 g/mol |
IUPAC 名称 |
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H10N4OS/c1-12-9(15)7-8(11)16-10(14-7)6-4-2-3-5-13-6/h2-5H,11H2,1H3,(H,12,15) |
InChI 键 |
BAWSPOHGYSHPJT-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(SC(=N1)C2=CC=CC=N2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(2-Methoxy-ethyl)-piperazin-1-yl]-acetonitrile](/img/structure/B8509611.png)





![1-Bromo-4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}benzene](/img/structure/B8509657.png)







